REACTION_CXSMILES
|
[CH3:1]N(C)C=O.O=P(Cl)(Cl)Cl.[CH3:11][C:12]1[CH:17]=[CH:16][C:15]([NH:18][C:19](=[O:27])[CH2:20][C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)=[CH:14][CH:13]=1.N>C(O)(=O)C.O>[CH3:11][C:12]1[CH:17]=[C:16]2[C:15](=[CH:14][CH:13]=1)[NH:18][C:19](=[O:27])[C:20]([C:21]1[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=1)=[CH:1]2
|
Name
|
|
Quantity
|
0.41 mL
|
Type
|
reactant
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
3.3 mL
|
Type
|
reactant
|
Smiles
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O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
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CC1=CC=C(C=C1)NC(CC1=CC=CC=C1)=O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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N
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Name
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|
Quantity
|
5.4 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
|
final solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
-30 °C
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Type
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CUSTOM
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Details
|
The medium is stirred for 15 min at −30° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture is warmed to room temperature
|
Type
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STIRRING
|
Details
|
with stirring
|
Type
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TEMPERATURE
|
Details
|
the reaction is then heated at 75° C. for 1.5 h
|
Duration
|
1.5 h
|
Type
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CUSTOM
|
Details
|
At the end of the reaction
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Type
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ADDITION
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Details
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this solution is poured
|
Type
|
CUSTOM
|
Details
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onto crushed ice
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Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
The acetic acid is evaporated off
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in water
|
Type
|
EXTRACTION
|
Details
|
finally extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
which brings about precipitation of the final product
|
Type
|
CUSTOM
|
Details
|
The crystals thus obtained
|
Type
|
FILTRATION
|
Details
|
are filtered off
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C2C=C(C(NC2=CC1)=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80 mg | |
YIELD: PERCENTYIELD | 10% | |
YIELD: CALCULATEDPERCENTYIELD | 9.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |